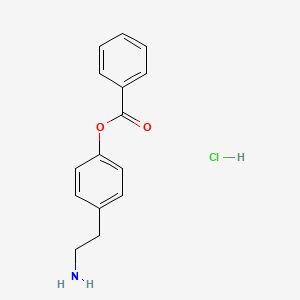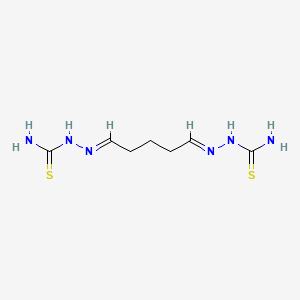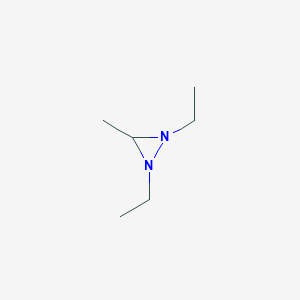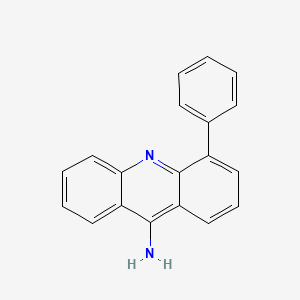
Acridine, 9-amino-4-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 9-amino-4-phenyl-: is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties and have been extensively studied for their biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acridine derivatives, including 9-amino-4-phenylacridine, typically involves multi-step reactions. One common method involves the condensation of anthranilic acid derivatives with aromatic aldehydes, followed by cyclization and subsequent functional group modifications . For example, the reaction of N-phenylanthranilic acid with aromatic aldehydes in the presence of a catalyst can yield acridine derivatives .
Industrial Production Methods: Industrial production of acridine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Catalysts such as sulfuric acid or polyphosphoric acid are commonly used in these processes .
化学反应分析
Types of Reactions: Acridine, 9-amino-4-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert acridine derivatives to dihydroacridines.
Substitution: N-alkylation and N-acylation reactions are common, where the amino group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridines.
Substitution: N-alkyl or N-acyl acridines.
科学研究应用
Chemistry: Acridine derivatives are used as intermediates in organic synthesis and as ligands in coordination chemistry .
Biology: In biological research, acridine derivatives are employed as fluorescent probes for DNA and RNA visualization due to their ability to intercalate into nucleic acids .
Medicine: Acridine, 9-amino-4-phenyl-, has shown potential as an anticancer agent. It acts as a DNA intercalator, inhibiting topoisomerase enzymes and inducing apoptosis in cancer cells .
Industry: Acridine derivatives are used in the production of dyes, pigments, and fluorescent materials for various industrial applications .
作用机制
The primary mechanism of action of acridine, 9-amino-4-phenyl-, involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This leads to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cells .
相似化合物的比较
- Acriflavine
- Proflavine
- Amsacrine
- Triazoloacridone
Comparison: While all these compounds share the acridine core structure, 9-amino-4-phenylacridine is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and anticancer activity . For instance, amsacrine and triazoloacridone are also known for their anticancer properties, but their substitution patterns and resulting biological activities differ .
属性
CAS 编号 |
40505-06-4 |
|---|---|
分子式 |
C19H14N2 |
分子量 |
270.3 g/mol |
IUPAC 名称 |
4-phenylacridin-9-amine |
InChI |
InChI=1S/C19H14N2/c20-18-15-9-4-5-12-17(15)21-19-14(10-6-11-16(18)19)13-7-2-1-3-8-13/h1-12H,(H2,20,21) |
InChI 键 |
YWWZVTFZBXVKRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C(C4=CC=CC=C4N=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


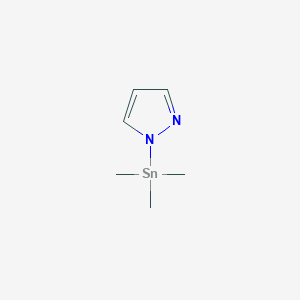
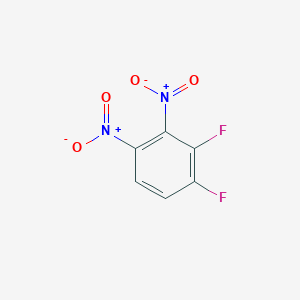
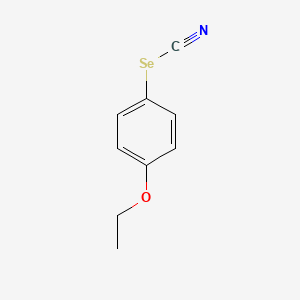
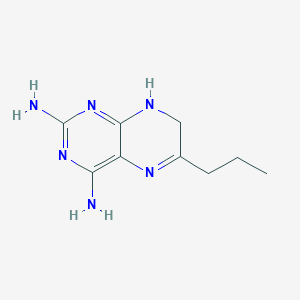
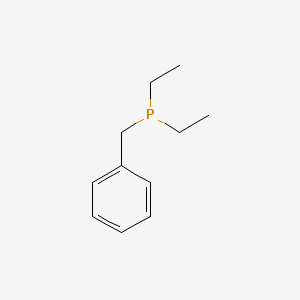
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
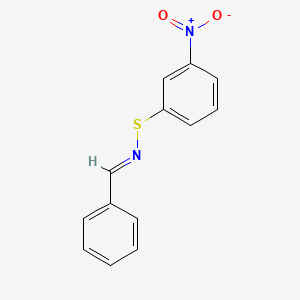


![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
